molecular formula C9H10ClNO3 B13504180 Methyl 2-amino-4-chloro-6-methoxybenzoate

Methyl 2-amino-4-chloro-6-methoxybenzoate

Cat. No.: B13504180
M. Wt: 215.63 g/mol
InChI Key: NQWZHIXOUMUAIV-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-chloro-6-methoxybenzoate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of benzoic acid and is characterized by the presence of amino, chloro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-chloro-6-methoxybenzoate typically involves the esterification of 2-amino-4-chloro-6-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-chloro-6-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloro group can be reduced to form the corresponding hydroxy compound.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-4-chloro-6-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-chloro-6-methoxybenzoate involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-chloro-6-methoxybenzoate
  • Methyl 2-amino-5-chloro-4-methoxybenzoate
  • Methyl 4-amino-2-methoxybenzoate

Uniqueness

Methyl 2-amino-4-chloro-6-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

methyl 2-amino-4-chloro-6-methoxybenzoate

InChI

InChI=1S/C9H10ClNO3/c1-13-7-4-5(10)3-6(11)8(7)9(12)14-2/h3-4H,11H2,1-2H3

InChI Key

NQWZHIXOUMUAIV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)N)Cl

Origin of Product

United States

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